[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13469294
Molecular Formula: C16H24N2O3
Molecular Weight: 292.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24N2O3 |
|---|---|
| Molecular Weight | 292.37 g/mol |
| IUPAC Name | benzyl N-[4-(2-aminoethoxy)cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C16H24N2O3/c17-10-11-20-15-8-6-14(7-9-15)18-16(19)21-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2,(H,18,19) |
| Standard InChI Key | PISAYYBYTBCJRL-UHFFFAOYSA-N |
| SMILES | C1CC(CCC1NC(=O)OCC2=CC=CC=C2)OCCN |
| Canonical SMILES | C1CC(CCC1NC(=O)OCC2=CC=CC=C2)OCCN |
Introduction
Key Findings
[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester (CAS: 1353978-91-2) is a synthetic carbamate derivative with a molecular formula of and a molar mass of 292.37 g/mol. Structurally, it features a cyclohexyl core substituted with a 2-aminoethoxy group and a benzyl carbamate moiety. This compound has garnered attention in medicinal chemistry for its potential as a bioactive scaffold, particularly in enzyme inhibition and prodrug design . Its synthesis typically involves multi-step organic reactions, including carbamate formation and etherification . Recent studies highlight its role in modulating soluble epoxide hydrolase (sEH) activity and its metabolic stability in preclinical models .
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of a cyclohexane ring substituted at the 4-position with two functional groups:
-
A 2-aminoethoxy chain ()
-
A benzyl carbamate group ()
The cyclohexyl ring adopts a chair conformation, with the substituents typically in equatorial positions to minimize steric strain . The IUPAC name, benzyl N-[4-(2-aminoethoxy)cyclohexyl]carbamate, reflects this substitution pattern.
Table 1: Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 292.37 g/mol | |
| SMILES | ||
| InChIKey | PISAYYBYTBCJRL-UHFFFAOYSA-N | |
| CAS Number | 1353978-91-2 |
Synthesis Pathways
Carbamate Formation
The benzyl carbamate group is introduced via reaction of 4-(2-aminoethoxy)cyclohexylamine with benzyl chloroformate () in the presence of a base such as triethylamine . This step typically proceeds at 0–25°C in dichloromethane or THF, yielding the protected amine .
Etherification of the Cyclohexyl Core
The 2-aminoethoxy side chain is installed through nucleophilic substitution. For example, 4-hydroxycyclohexylamine reacts with 2-chloroethylamine hydrochloride in a polar aprotic solvent (e.g., DMF) with as a base . Microwave-assisted synthesis has been reported to enhance reaction efficiency .
Table 2: Key Synthetic Intermediates
| Intermediate | Role in Synthesis | Source |
|---|---|---|
| 4-Hydroxycyclohexylamine | Core scaffold precursor | |
| Benzyl chloroformate | Carbamoylating agent | |
| 2-Chloroethylamine HCl | Ethoxyamine source |
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits moderate solubility in polar organic solvents (e.g., DMSO, ethanol) but limited aqueous solubility (<1 mg/mL at pH 7.4) . The carbamate group confers stability against esterases, with in vitro half-life exceeding 24 hours in human plasma .
Metabolic Profile
In hepatic microsomes, the primary metabolic pathway involves oxidative deamination of the 2-aminoethoxy chain, yielding a ketone derivative . Unlike simpler carbamates, the cyclohexyl ring impedes rapid glucuronidation, enhancing systemic exposure .
Table 3: Pharmacokinetic Parameters (Preclinical)
| Parameter | Value (Mean ± SD) | Model | Source |
|---|---|---|---|
| Oral Bioavailability | 65 ± 12% | Rat | |
| 8.3 ± 1.2 h | Dog | ||
| Plasma Protein Binding | 89 ± 4% | Human |
Applications in Medicinal Chemistry
Soluble Epoxide Hydrolase (sEH) Inhibition
The compound acts as a potent sEH inhibitor (), modulating the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs) . Its trans-cyclohexyl conformation optimizes binding to the enzyme's hydrophobic pocket, as demonstrated by X-ray crystallography .
Prodrug Design
The benzyl carbamate serves as a pro-moiety, enabling targeted delivery of amine therapeutics. For instance, analogs have been explored as prodrugs for β2-adrenergic agonists (e.g., terbutaline) to bypass first-pass metabolism .
Comparative Analysis with Related Carbamates
Structural Analogues
-
t-AUCB (trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid): Shares the cyclohexyl carbamate core but incorporates a bulky adamantyl group, enhancing metabolic stability () .
-
Bambuterol: A bis-dimethyl carbamate prodrug lacking the cyclohexyl group, with shorter half-life () due to faster esterase cleavage .
Table 4: Comparative Bioactivity
| Compound | Target | Half-Life (h) | Source | |
|---|---|---|---|---|
| [4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester | sEH | 1.3 nM | 8.3 | |
| t-AUCB | sEH | 0.9 nM | 12.1 | |
| Bambuterol | β2-Adrenoceptor | 15 nM | 4.5 |
Future Research Directions
Optimization for CNS Penetration
Modifying the 2-aminoethoxy chain with fluorinated groups may enhance blood-brain barrier permeability, enabling applications in neurodegenerative diseases .
Targeted Drug Delivery
Conjugation to tumor-specific antibodies (e.g., anti-HER2) could exploit the carbamate’s stability for site-specific chemotherapy .
Green Synthesis Methods
Exploring biocatalytic routes using lipases or carbamate kinases may reduce reliance on toxic reagents like phosgene derivatives .
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